molecular formula C10H16BrNO4 B111948 (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid CAS No. 151215-34-8

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

Cat. No. B111948
M. Wt: 294.14 g/mol
InChI Key: AKUQAUPMGSKZIY-ZETCQYMHSA-N
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Description

“(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the CAS Number: 151215-34-8. It has a linear formula of C10H16BrNO4 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-4-bromo-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid . Its InChI Code is 1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.15 . It has a boiling point of 396.7°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the study primarily addresses nitisinone's stability and degradation, the methodology and analytical techniques applied can offer insights into the research applications of similar compounds like (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, especially in understanding their stability, degradation products, and potential risks and benefits in medical applications Barchańska et al., 2019.

Spin Label Amino Acid TOAC Studies

Schreier et al. (2012) reviewed the use of TOAC, a spin label amino acid, in peptide studies. This review underscores the significance of amino acids in analyzing peptide structure and interactions, which is relevant for understanding the functionalities of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid in peptide synthesis and modification. The incorporation of such compounds can enhance our understanding of peptide dynamics, secondary structure, and interactions with biological membranes Schreier et al., 2012.

Application in Synthesis and Transformations

The work by Kiss et al. (2018) on the use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives highlights the chemical versatility of amino acids and their derivatives, including (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid. This study is indicative of the compound's potential in drug research and development due to its role in accessing various molecular entities through metathesis reactions Kiss et al., 2018.

Biologically Active Compounds of Plants

Godlewska-Żyłkiewicz et al. (2020) examined the structure-related activity of selected carboxylic acids, focusing on their antioxidant, antimicrobial, and cytotoxic activities. While this study does not directly involve (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid, it provides a framework for understanding how the structural attributes of carboxylic acid derivatives contribute to their biological activities, suggesting potential research applications in developing pharmacologically active agents Godlewska-Żyłkiewicz et al., 2020.

Amino Acid Salt Solutions in CO2 Capture

Zhang et al. (2018) reviewed the effectiveness of amino acid salt solutions in capturing CO2, indicating the environmental and sustainable applications of amino acids and their derivatives. This review suggests potential research avenues for (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid in environmental science, particularly in developing new, more efficient, and environmentally friendly methods for carbon capture and storage Zhang et al., 2018.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQAUPMGSKZIY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376139
Record name Boc-L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid

CAS RN

151215-34-8
Record name Boc-L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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